

Diethyldiacetylene: A Technical Guide to its Discovery and Historical Context

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Compound of Interest

Compound Name: 3,5-Octadiyne

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Abstract

This technical guide provides a comprehensive overview of diethyldiacetylene (also known as **3,5-octadiyne**), a symmetrical conjugated diyne. It details the historical context of its discovery, outlines the fundamental synthetic methodologies for its preparation, and presents its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the chemistry and potential applications of polyynes.

Introduction

Diethyldiacetylene belongs to the polyyne class of organic compounds, which are characterized by the presence of two or more carbon-carbon triple bonds. The conjugated system of alternating triple and single bonds in diynes imparts unique electronic and structural properties, making them valuable building blocks in the synthesis of more complex molecules, including polymers, natural products, and pharmaceutical agents. This guide focuses on the discovery and historical synthesis of diethyldiacetylene, providing a foundation for its further exploration and application.

Historical Context and Discovery

The study of diethyldiacetylene is rooted in the broader history of acetylene chemistry. The first synthesis of a polyyne was reported in 1869 by Carl Andreas Glaser, who demonstrated the oxidative dimerization of copper phenylacetylide to form diphenylbutadiyne. This reaction, now known as the Glaser coupling, laid the groundwork for the synthesis of a wide array of symmetrical diynes.

While the fundamental chemistry for creating diynes was established in the 19th century, the first specific synthesis of diethyldiacetylene was described later. A significant advancement in the synthesis of symmetrical diacetylenes, including diethyldiacetylene, was reported in a 1951 paper by J. B. Armitage, E. R. H. Jones, and M. C. Whiting.^{[1][2]} Their work on a new route to diacetylene and its symmetrical derivatives provided a more accessible pathway to these compounds.

Physicochemical and Spectroscopic Data

The properties of diethyldiacetylene have been characterized by various analytical techniques. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of Diethyldiacetylene

Property	Value	Source
IUPAC Name	octa-3,5-diyne	[3]
Synonyms	Diethyldiacetylene, 3,5-Octadiyne	[3]
CAS Number	16387-70-5	[3]
Molecular Formula	C ₈ H ₁₀	[3]
Molecular Weight	106.16 g/mol	[3]
Appearance	Not specified	
Boiling Point	Not specified	
Melting Point	Not specified	
Density	Not specified	

Table 2: Spectroscopic Data of Diethyldiacetylene

Spectroscopic Technique	Key Data Points	Source
^1H NMR	Data available, specific shifts not detailed in search results.	
^{13}C NMR	Data available, specific shifts not detailed in search results.	
Infrared (IR) Spectroscopy	Data available, specific absorption bands not detailed in search results.	
Mass Spectrometry (MS)	Data available, specific fragmentation patterns not detailed in search results.	

Experimental Protocols

The synthesis of diethyldiacetylene is typically achieved through the oxidative coupling of a terminal alkyne, in this case, 1-butyne. The Glaser coupling and its subsequent modifications, such as the Hay coupling, are the most common methods.

General Experimental Protocol for the Synthesis of Diethyldiacetylene via Glaser-Hay Coupling

This protocol is a generalized procedure based on the principles of the Glaser and Hay coupling reactions.

Materials:

- 1-Butyne
- Copper(I) chloride (CuCl)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Acetone (or other suitable organic solvent)

- Oxygen (or air)

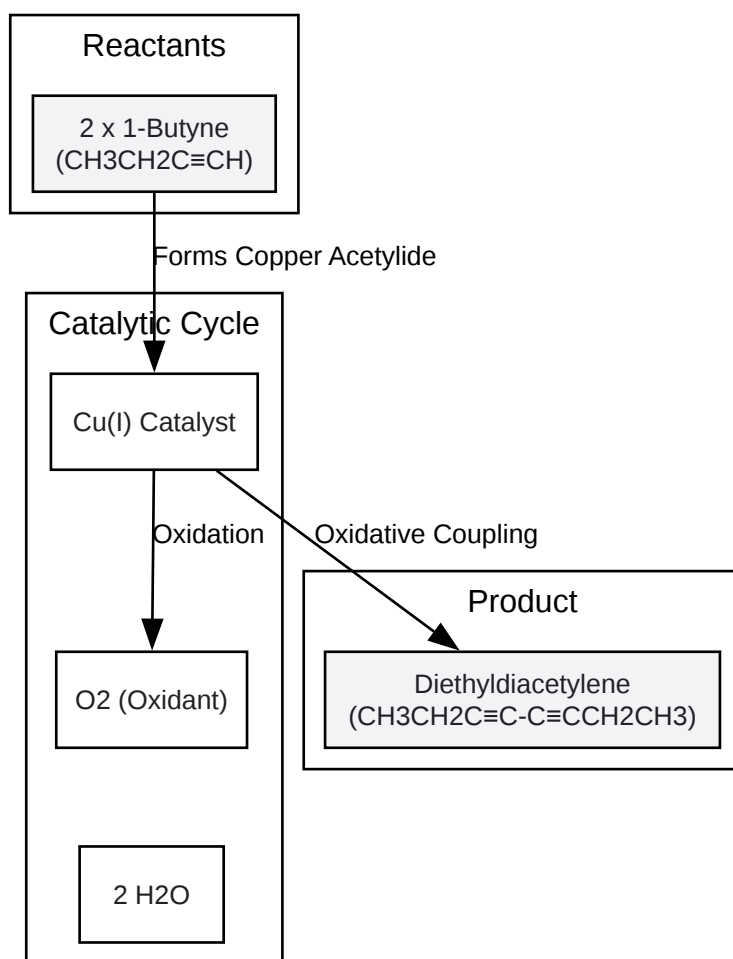
Procedure:

- A reaction flask is charged with a catalytic amount of copper(I) chloride and TMEDA in a suitable solvent such as acetone.
- The mixture is stirred under an atmosphere of oxygen or air.
- 1-Butyne is slowly added to the reaction mixture.
- The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is worked up by adding a dilute acid (e.g., HCl) to quench the reaction and dissolve the copper salts.
- The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO_4).
- The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure diethyldiacetylene.

Mandatory Visualizations

Synthesis of Diethyldiacetylene via Oxidative Coupling

The following diagram illustrates the general synthetic pathway for the formation of diethyldiacetylene from 1-butyne via a copper-catalyzed oxidative coupling reaction.

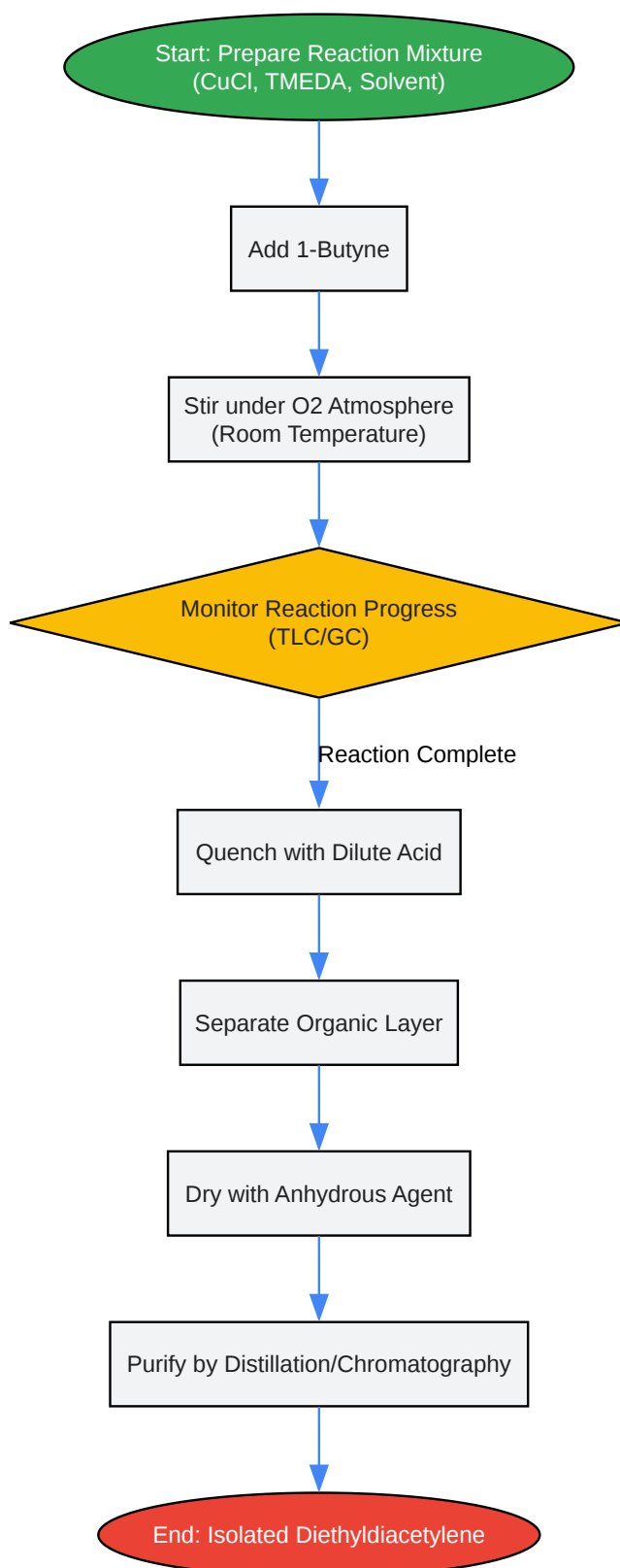


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Caption: Synthesis of Diethyldiacetylene from 1-Butyne.

Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and subsequent purification of diethyldiacetylene is depicted in the following workflow diagram.



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References

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